![molecular formula C10H6BrF3N2O4S B13051728 8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate](/img/structure/B13051728.png)
8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6BrF3N2O4S and a molecular weight of 387.13 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate typically involves the reaction of 8-bromo-5-methoxy-1,6-naphthyridine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions with arylboronic acids to form arylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Reagents like arylboronic acids and catalysts such as palladium are used.
Major Products Formed
Substitution Reactions: Products include substituted naphthyridine derivatives.
Coupling Reactions: Products include monoarylated and diarylated naphthyridines.
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with anticancer, anti-human immunodeficiency virus, and antimicrobial activities.
Chemical Biology: The compound is used in studies involving molecular interactions and biological pathways.
Industrial Applications: It is utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 8-Bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-5-methoxy-1,6-naphthyridine: A precursor in the synthesis of the trifluoromethanesulfonate derivative.
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C10H6BrF3N2O4S |
---|---|
Molekulargewicht |
387.13 g/mol |
IUPAC-Name |
(8-bromo-5-methoxy-1,6-naphthyridin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H6BrF3N2O4S/c1-19-9-5-2-3-7(16-8(5)6(11)4-15-9)20-21(17,18)10(12,13)14/h2-4H,1H3 |
InChI-Schlüssel |
LBCJRZQVONRYMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1C=CC(=N2)OS(=O)(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.